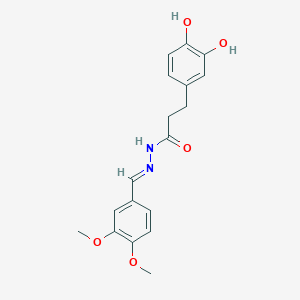

![molecular formula C10H14F3N3O B4654004 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B4654004.png)

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide

Übersicht

Beschreibung

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

- Pyrazole-imidazole-triazole hybrids, related to the chemical , have been synthesized and evaluated for antimicrobial activity. For instance, one such compound demonstrated significant potency against A. niger, a fungus, showing even better effectiveness than the reference drug Fluconazole (Punia et al., 2021).

- Novel fluorinated pyrazolo-1,2,3-triazole hybrids were synthesized and showed promising antitubercular properties against Mycobacterium smegmatis, with one compound emerging as a notable antitubercular agent (Emmadi et al., 2015).

Synthesis and Chemical Properties

- The synthesis process of related pyrazole derivatives often involves multiple steps, including reactions with various compounds, which are essential for creating biologically active substances with a wide spectrum of action (Hotsulia & Fedotov, 2019).

- Specific derivatives have been synthesized with potential applications in measuring pH in biological media by 19F NMR spectroscopy, indicating their utility in biological research (Jones et al., 1996).

Potential Antipsychotic Agents

- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated as potential antipsychotic agents. These compounds, such as 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, suggesting a different mechanism of action from typical antipsychotics (Wise et al., 1987).

Antioxidant Activity

- Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. The ligands and their complexes demonstrated significant antioxidant properties, underlining their potential in biomedical research (Chkirate et al., 2019).

Cytotoxic Activity in Cancer Research

- Certain pyrazole derivatives were synthesized and evaluated for cytotoxic activity against human breast cancer cell lines. Some derivatives displayed moderate to promising cytotoxic activity, indicating their potential as therapeutic agents in cancer treatment (Kolluri et al., 2020).

Anticonvulsant Activity

- Pyrazole derivatives havealso been synthesized and evaluated for their anticonvulsant activity. For example, certain omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives displayed significant activity against seizures induced by maximal electroshock, highlighting their potential in epilepsy treatment (Aktürk et al., 2002).

Anti-inflammatory and Analgesic Applications

- Research into the anti-inflammatory and analgesic properties of certain celecoxib derivatives related to pyrazole compounds has been conducted. These investigations revealed that certain compounds exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls (Küçükgüzel et al., 2013).

Herbicidal Activity

- Certain phenyl and benzoxazin-5-yl pyrazole derivatives synthesized from trifluoromethyl pyrazoles demonstrated high bioactivity as herbicides, with some compounds showing inhibiting rates above 90% at low dosages (Zhou et al., 2010).

Potential in Cyclooxygenase-2 Inhibition

- A series of 1,5-diarylpyrazole derivatives containing sulfonamide were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of celecoxib (SC-58635), which is used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Antifungal Agents

- Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized as potential antimicrobial agents, and their structures were determined by chemical reactions and spectral studies. These compounds have been screened for antibacterial and antifungal activity (Holla et al., 2006).

Eigenschaften

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O/c1-3-4-14-9(17)6-16-7(2)5-8(15-16)10(11,12)13/h5H,3-4,6H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPINYTXGRGTBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C(=CC(=N1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)

![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)

![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)

![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)

![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4653969.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4653983.png)

![3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4653998.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)

![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4654017.png)